molecular formula C18H18N2O3S3 B2789407 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 942007-99-0

2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2789407
CAS RN: 942007-99-0
M. Wt: 406.53
InChI Key: ALCHPBNIZBHZLI-UHFFFAOYSA-N
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Description

2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide, commonly known as ETBMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETBMT belongs to the class of benzothiazole derivatives and has demonstrated promising results in various preclinical studies.

Mechanism Of Action

The exact mechanism of action of ETBMT is not fully understood. However, it is believed that ETBMT exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. ETBMT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. ETBMT has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
ETBMT has been found to exhibit various biochemical and physiological effects. In preclinical studies, ETBMT has been found to reduce inflammation, inhibit tumor growth, lower blood glucose levels, and improve cognitive function. ETBMT has also been found to exhibit antioxidant activity, which could potentially be beneficial in the treatment of various oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ETBMT in lab experiments is its high potency and selectivity. ETBMT has been found to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using ETBMT in lab experiments is its relatively low solubility in water, which could potentially affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for ETBMT research. One potential direction is the development of ETBMT-based drugs for the treatment of various inflammatory disorders, including arthritis and inflammatory bowel disease. Another potential direction is the investigation of ETBMT's potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of ETBMT and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of ETBMT involves the reaction of 4-(ethylthio)aniline with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in the presence of acetic anhydride and acetic acid. The reaction mixture is then heated under reflux conditions for several hours, and the resulting product is purified through column chromatography. The purity of the compound is confirmed through various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

ETBMT has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-tumor, and anti-diabetic activities. ETBMT has also been found to exhibit neuroprotective effects and could potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-3-24-13-6-4-12(5-7-13)10-17(21)20-18-19-15-9-8-14(26(2,22)23)11-16(15)25-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCHPBNIZBHZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

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